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molecular formula C12H12F2O B8608636 4-(2,3-Difluorophenyl)cyclohexanone

4-(2,3-Difluorophenyl)cyclohexanone

Cat. No. B8608636
M. Wt: 210.22 g/mol
InChI Key: PXVXMABOXMTDRG-UHFFFAOYSA-N
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Patent
US05709911

Procedure details

First, 39.4 g of 4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal, 150 ml of ethyl acetate, and 1.0 g of 10% palladium catalyst(Pd-C) were placed in a 500 ml autoclave. The mixture was stirred at room temperature for 43 hours under a hydrogen pressure of 10 kg/cm2. A catalyst was filtered away and a filtrate was concentrated. Thereafter, 225 ml of 1,4-dioxane, 675 ml of water, and 1 g of p-toluenesulfonic acid monohydrate were added to the residue. The mixture was stirred under reflux for 2 hours. The reaction mixture was extracted with ether. The ether layer was washed with water and dried over anhydrous sodium sulfate. Thereafter, the solvent was distilled away. The residue was purified by silica gel column chromatography (eluent: toluene/hexane=19:1) and distilled under reduced pressure to obtain 17.5 g of 4-(2,3-difluorophenyl)cyclohexanone (Y: 72%). The compound thus obtained had a purity of 98.9% by GC and a b.p. of 125° C. to 128° C./0.6 mmHg.
Name
4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal
Quantity
39.4 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium catalyst(Pd-C)
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=3[F:17])=[CH:6][CH2:5]2)[O:3]C1>C(OCC)(=O)C>[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[CH:7]1[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1

Inputs

Step One
Name
4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal
Quantity
39.4 g
Type
reactant
Smiles
C1COC2(CC=C(CC2)C2=C(C(=CC=C2)F)F)O1
Step Two
Name
palladium catalyst(Pd-C)
Quantity
1 g
Type
catalyst
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 43 hours under a hydrogen pressure of 10 kg/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A catalyst was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
a filtrate was concentrated
ADDITION
Type
ADDITION
Details
Thereafter, 225 ml of 1,4-dioxane, 675 ml of water, and 1 g of p-toluenesulfonic acid monohydrate were added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: toluene/hexane=19:1)
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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